molecular formula C22H25ClN6O2 B2637124 1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179439-30-5

1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Cat. No. B2637124
M. Wt: 440.93
InChI Key: KQXKMLNYKZIOPZ-UHFFFAOYSA-N
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Description

1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

  • Researchers have synthesized derivatives related to this compound, demonstrating antiviral activities. For instance, Attaby, Elghandour, Ali, and Ibrahem (2006) investigated the synthesis of similar compounds, focusing on their cytotoxicity and antiviral activities, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).

Anticonvulsant Agents

  • Malik and Khan (2014) designed and synthesized derivatives of this compound as sodium channel blockers and anticonvulsant agents. They found that certain derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) test (Malik & Khan, 2014).

Synthesis in Green Chemistry

  • Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives related to this compound, using surfactants in an aqueous medium. This approach aligns with the principles of green chemistry (Kumar et al., 2017).

Polymer Synthesis and Characterization

  • Suresh, Vakees, Uma, Selvaraj, Karthikeyan, and Arun (2016) focused on the synthesis and characterization of UV cross-linkable polymers based on triazine, a class to which this compound belongs. They studied the photocrosslinking properties and thermal stability of these polymers (Suresh et al., 2016).

DNA Interaction and Docking Studies

  • Kurt, Temel, Atlan, and Kaya (2020) synthesized Schiff base ligands derived from similar compounds, investigating their DNA binding properties and performing docking studies. This research suggests potential applications in drug development (Kurt et al., 2020).

Corrosion Inhibition

  • Yadav, Kumar, Tiwari, Bahadur, and Ebenso (2015) explored the use of triazine derivatives as corrosion inhibitors for N80 steel in acidic media. They assessed the efficiency of these compounds using various techniques, including electrochemical impedance spectroscopy (EIS) (Yadav et al., 2015).

Anticancer Activity

  • Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, and Mickevičius (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which showed significant antioxidant and anticancer activities, especially against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antibacterial Activity

  • Merugu, Ramesh, and Sreenivasulu (2010) conducted microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, examining their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

1-[3-[[4-(3-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2.ClH/c1-15(29)16-7-5-8-17(13-16)23-20-25-21(24-18-9-6-10-19(14-18)30-2)27-22(26-20)28-11-3-4-12-28;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXKMLNYKZIOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-((3-Methoxyphenyl)amino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

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